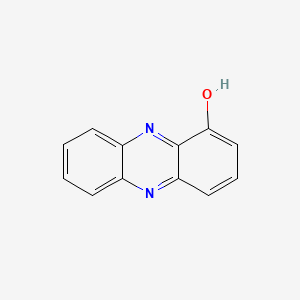

1-Hidroxiphenazina

Descripción general

Descripción

La 1-Hidroxifenazina es un metabolito microbiano de la fenazina conocido por sus amplias actividades antibacterianas contra varios patógenos vegetales . Es un compuesto heterocíclico que contiene nitrógeno que pertenece a la familia de la fenazina, que se caracteriza por sus propiedades aromáticas coloreadas .

Aplicaciones Científicas De Investigación

La 1-Hidroxifenazina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza en la síntesis de varios derivados de la fenazina con posibles actividades biológicas.

Biología: Sirve como un metabolito microbiano con propiedades antibacterianas contra patógenos vegetales.

Medicina: Sus derivados se exploran por sus posibles actividades antimicrobianas y antitumorales.

Industria: Se utiliza en la producción de biopesticidas y otros productos químicos industriales.

Mecanismo De Acción

La 1-Hidroxifenazina ejerce sus efectos a través de varios mecanismos:

Transporte de Electrones: Sirve como un transportador de electrones a aceptores terminales alternativos, modificando los estados redox celulares.

Regulación de la Expresión Génica: Actúa como una señal celular que regula los patrones de expresión génica.

Formación de Biopelículas: Contribuye a la formación y arquitectura de biopelículas, mejorando la supervivencia bacteriana.

Compuestos Similares:

- Ácido fenazina-1-carboxílico

- Piocianina

- Ácido fenazina-1,6-dicarboxílico

Comparación: La 1-Hidroxifenazina es única debido a sus amplias actividades antibacterianas y su capacidad para ser producida a través de la ingeniería metabólica de microorganismos . A diferencia de otros derivados de la fenazina, se ha diseñado sistemáticamente para lograr mayores rendimientos y propiedades mejoradas .

Safety and Hazards

When handling 1-Hydroxyphenazine, it is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

1-Hydroxyphenazine plays a crucial role in biochemical reactions, particularly in microbial metabolism. It interacts with several enzymes and proteins, influencing various biochemical pathways. One of the key enzymes involved is PhzS, a monooxygenase that catalyzes the conversion of phenazine-1-carboxylic acid to 1-Hydroxyphenazine . This interaction is essential for the biosynthesis of 1-Hydroxyphenazine in Pseudomonas chlororaphis. Additionally, 1-Hydroxyphenazine can act as an electron shuttle, participating in redox reactions and influencing the cellular redox state .

Cellular Effects

1-Hydroxyphenazine affects various types of cells and cellular processes. In bacterial cells, it promotes anaerobic killing of Pseudomonas aeruginosa via single-electron transfer with ferrous iron, leading to the generation of phenazine radical intermediates . In mammalian cells, 1-Hydroxyphenazine has been shown to induce morphological alterations and cell death in A549 human lung adenocarcinoma cells at concentrations of 30 µg/ml . It also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its broad-spectrum antibacterial activity .

Molecular Mechanism

The molecular mechanism of 1-Hydroxyphenazine involves its interaction with various biomolecules. It binds to enzymes such as PhzS, facilitating the conversion of phenazine-1-carboxylic acid to 1-Hydroxyphenazine . Additionally, 1-Hydroxyphenazine acts as an electron shuttle, participating in redox reactions and generating phenazine radical intermediates through single-electron transfer with ferrous iron . These interactions lead to changes in gene expression and enzyme activity, contributing to its antibacterial properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Hydroxyphenazine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 1-Hydroxyphenazine can be produced at high yields in genetically modified strains of Pseudomonas chlororaphis, with a titer of 3.6 g/L achieved in 54 hours

Dosage Effects in Animal Models

The effects of 1-Hydroxyphenazine vary with different dosages in animal models. At lower doses, it exhibits antibacterial activity without significant toxicity. At higher doses, it can induce toxic effects, including cell death and morphological alterations . Understanding the threshold effects and toxic dosages is crucial for its potential therapeutic applications.

Metabolic Pathways

1-Hydroxyphenazine is involved in several metabolic pathways, primarily in microbial metabolism. It is synthesized from phenazine-1-carboxylic acid through the action of the enzyme PhzS . This pathway is essential for the production of 1-Hydroxyphenazine in Pseudomonas chlororaphis. Additionally, 1-Hydroxyphenazine can influence metabolic flux and metabolite levels by acting as an electron shuttle in redox reactions .

Transport and Distribution

The transport and distribution of 1-Hydroxyphenazine within cells and tissues involve interactions with various transporters and binding proteins. In bacterial cells, it is transported across the cell membrane and distributed within the cytoplasm, where it participates in redox reactions

Subcellular Localization

1-Hydroxyphenazine is localized within specific subcellular compartments, influencing its activity and function. In bacterial cells, it is primarily found in the cytoplasm, where it participates in redox reactions and influences cellular metabolism

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La 1-Hidroxifenazina se puede sintetizar a través de varios métodos. Un enfoque común implica la expresión heteróloga de la enzima PhzS (monooxigenasa) en una cepa de Pseudomonas chlororaphis que genera ácido fenazina-1-carboxílico . El rendimiento de 1-Hidroxifenazina se puede mejorar a través de estrategias como el remodelado de diseño semirracional de proteínas cruciales, el bloqueo de las vías de consumo intermedio y la mejora del grupo de precursores .

Métodos de Producción Industrial: La producción industrial de 1-Hidroxifenazina implica la ingeniería metabólica de microorganismos como Pseudomonas chlororaphis, que es reconocida por sus propiedades seguras y efectivas de promoción del crecimiento de la rizosfera de las plantas . El proceso de producción puede alcanzar un título de 3,6 g/L en un fermentador de 5 L en 54 horas .

Análisis De Reacciones Químicas

Tipos de Reacciones: La 1-Hidroxifenazina sufre diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución .

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen dióxido de plomo y otros agentes oxidantes.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Sustitución: Las reacciones de sustitución a menudo implican reactivos como la o-fenilendiamina.

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de la fenazina, que pueden utilizarse posteriormente en diferentes aplicaciones .

Comparación Con Compuestos Similares

- Phenazine-1-carboxylic acid

- Pyocyanin

- Phenazine-1,6-dicarboxylic acid

Comparison: 1-Hydroxyphenazine is unique due to its broad-spectrum antibacterial activities and its ability to be produced through metabolic engineering of microorganisms . Unlike other phenazine derivatives, it has been systematically engineered to achieve higher yields and enhanced properties .

Propiedades

IUPAC Name |

phenazin-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O/c15-11-7-3-6-10-12(11)14-9-5-2-1-4-8(9)13-10/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVRNCBGWUMMBQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871744 | |

| Record name | Phenazin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528-71-2 | |

| Record name | 1-Phenazinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hemipyocyanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxyphenazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenazin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | phenazin-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEMIPYOCYANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D51M21IXN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-(isopropylsulfonyl)quinolin-4-yl)benzo[d]thiazol-5-amine](/img/structure/B607870.png)

![3-Chloro-N-((S)-1-(2-(dimethylamino)acetamido)-3-(4-(8-((S)-1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl)phenyl)propan-2-yl)-4-isopropoxybenzamide](/img/structure/B607873.png)